

Applications of Meso-Tartrate in Crystal Engineering: Application Notes and Protocols

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Compound of Interest

Compound Name: Meso-tartrate

Cat. No.: B1217512

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This document provides detailed application notes and experimental protocols on the use of meso-tartaric acid in crystal engineering. Meso-tartaric acid, an achiral diastereomer of tartaric acid, offers unique stereochemical properties that are leveraged in the design and synthesis of crystalline materials with tailored functionalities. Its applications span the formation of co-crystals to modify the physicochemical properties of active pharmaceutical ingredients (APIs), the synthesis of novel metal-organic frameworks (MOFs), and the chiral resolution of racemic compounds.

Co-crystal Synthesis with Meso-Tartaric Acid

Co-crystallization with meso-tartaric acid can significantly enhance the solubility, dissolution rate, and stability of APIs. This section provides protocols for the synthesis of co-crystals with theophylline, a bronchodilator, and caffeine, a stimulant, using the slurry cocrystallization method.

Application Note: Enhancing Solubility and Dissolution of Theophylline

Theophylline, a Biopharmaceutics Classification System (BCS) Class IV drug, suffers from low solubility and permeability. Co-crystallization with meso-tartaric acid can disrupt the crystal lattice of theophylline, leading to improved solvation and dissolution characteristics. The formation of hydrogen bonds between the carboxylic acid groups of meso-tartaric acid and the

imidazole and carbonyl groups of theophylline is the primary driving force for co-crystal formation. Recent studies have explored the use of various carboxylic acids to form co-crystals with theophylline, demonstrating the potential to modify its physicochemical properties.

Experimental Protocol: Slurry Cocrystallization of Theophylline-Meso-Tartaric Acid Co-crystal

Materials:

- Theophylline (anhydrous)
- Meso-tartaric acid
- Ethanol (analytical grade)
- Magnetic stirrer with heating plate
- Filter paper (0.45 μm)
- Vacuum filtration apparatus
- Drying oven

Procedure:

- Weigh equimolar amounts of theophylline and meso-tartaric acid.
- Transfer the powders to a glass vial containing a magnetic stir bar.
- Add a minimal amount of ethanol to form a slurry. The solid-to-liquid ratio should be approximately 1:2 (w/v).
- Seal the vial and stir the slurry at 500 rpm at room temperature (25°C) for 72 hours.
- After 72 hours, filter the solid using a vacuum filtration apparatus with a 0.45 μm filter paper.
- Wash the collected solid with a small amount of cold ethanol to remove any residual soluble starting materials.

- Dry the resulting co-crystal powder in a vacuum oven at 40°C for 24 hours.
- Characterize the product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.

Application Note: Modifying the Crystal Habit of Caffeine

Caffeine, a widely consumed stimulant, can form co-crystals with various co-formers, including dicarboxylic acids. Meso-tartaric acid can be used to form co-crystals with caffeine, potentially altering its crystal habit and improving its compaction properties for tableting. The slurry method is an effective technique for screening and producing caffeine co-crystals.

Experimental Protocol: Slurry Cocrystallization of Caffeine-Meso-Tartaric Acid Co-crystal

Materials:

- Caffeine (anhydrous)
- Meso-tartaric acid
- Water (deionized)
- Magnetic stirrer
- Filter paper (0.45 µm)
- Vacuum filtration apparatus
- Drying oven

Procedure:

- Prepare a physical mixture of caffeine and meso-tartaric acid in a 1:1 molar ratio.
- Add the mixture to a vial containing a magnetic stir bar.

- Add deionized water to create a slurry.
- Stir the slurry at room temperature for 48 hours.
- Collect the solid by vacuum filtration and wash with a small amount of cold deionized water.
- Dry the solid in an oven at 60°C overnight.
- Confirm the formation of the co-crystal using PXRD and DSC.

Quantitative Data: Solubility and Dissolution

The following table summarizes the improvement in aqueous solubility of an API upon co-crystallization with a suitable co-former.

API	Co-former	Fold Increase in Solubility	Reference
Candesartan	-	6.95	
Indomethacin	Saccharin	13-65	
Glibenclamide	-	11.24	

The dissolution rate of co-crystals is also typically enhanced compared to the pure API. For example, a co-crystal of sacubitril and valsartan showed a significant increase in bioavailability, with the co-amorphous form exhibiting a 313.9% and 130.5% increase for sacubitril and valsartan, respectively, compared to the co-crystal.

Synthesis of Metal-Organic Frameworks (MOFs) with Meso-Tartrate

Meso-tartaric acid can act as an organic linker in the synthesis of MOFs, creating frameworks with unique topologies and potential applications in catalysis, separation, and chiral recognition. The hydrothermal synthesis of a zinc-based MOF using meso-tartaric acid is described below.

Application Note: Chiral Recognition in MOFs

While meso-tartaric acid itself is achiral, its stereocenters can influence the chirality of the resulting MOF structure. The synthesis of zinc tartrate MOFs has been shown to produce different phases depending on the stereoisomer of tartaric acid used (L-, D-, or meso-). The use of meso-tartaric acid can lead to the formation of distinct, often hydrated, MOF structures. These materials are of interest for their potential in chiral separations.

Experimental Protocol: Hydrothermal Synthesis of Zinc Meso-Tartrate MOF

Materials:

- Zinc acetate dihydrate ($\text{Zn}(\text{OAc})_2 \cdot 2\text{H}_2\text{O}$)
- Meso-tartaric acid
- Deionized water
- Teflon-lined stainless steel autoclave
- Oven

Procedure:

- In a typical synthesis, dissolve 0.5 mmol of zinc acetate dihydrate and 0.5 mmol of meso-tartaric acid in 10 mL of deionized water in a beaker with stirring.
- Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it in an oven at 140°C for 48 hours.
- After cooling to room temperature, collect the crystalline product by filtration.
- Wash the product with deionized water and ethanol.
- Dry the product in air.

- Characterize the MOF using single-crystal X-ray diffraction or PXRD to determine its structure.

Chiral Resolution using Meso-Tartaric Acid

Meso-tartaric acid can be used as a resolving agent for the separation of racemic mixtures of chiral compounds, particularly amines and amino alcohols. The principle of this method is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Application Note: Diastereomeric Salt Resolution

The reaction of a racemic mixture of a chiral base with the achiral meso-tartaric acid results in the formation of a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which can be exploited for their separation. This technique is a classical and often effective method for obtaining enantiomerically pure compounds.

Experimental Protocol: Chiral Resolution of (R/S)-1-Phenylethanolamine

Materials:

- Racemic 1-phenylethanolamine
- Meso-tartaric acid
- Methanol
- Erlenmeyer flask
- Magnetic stirrer with heating plate
- Filter paper
- Vacuum filtration apparatus
- Sodium hydroxide (50% solution)

- Diethyl ether
- Separatory funnel
- Sodium sulfate (anhydrous)

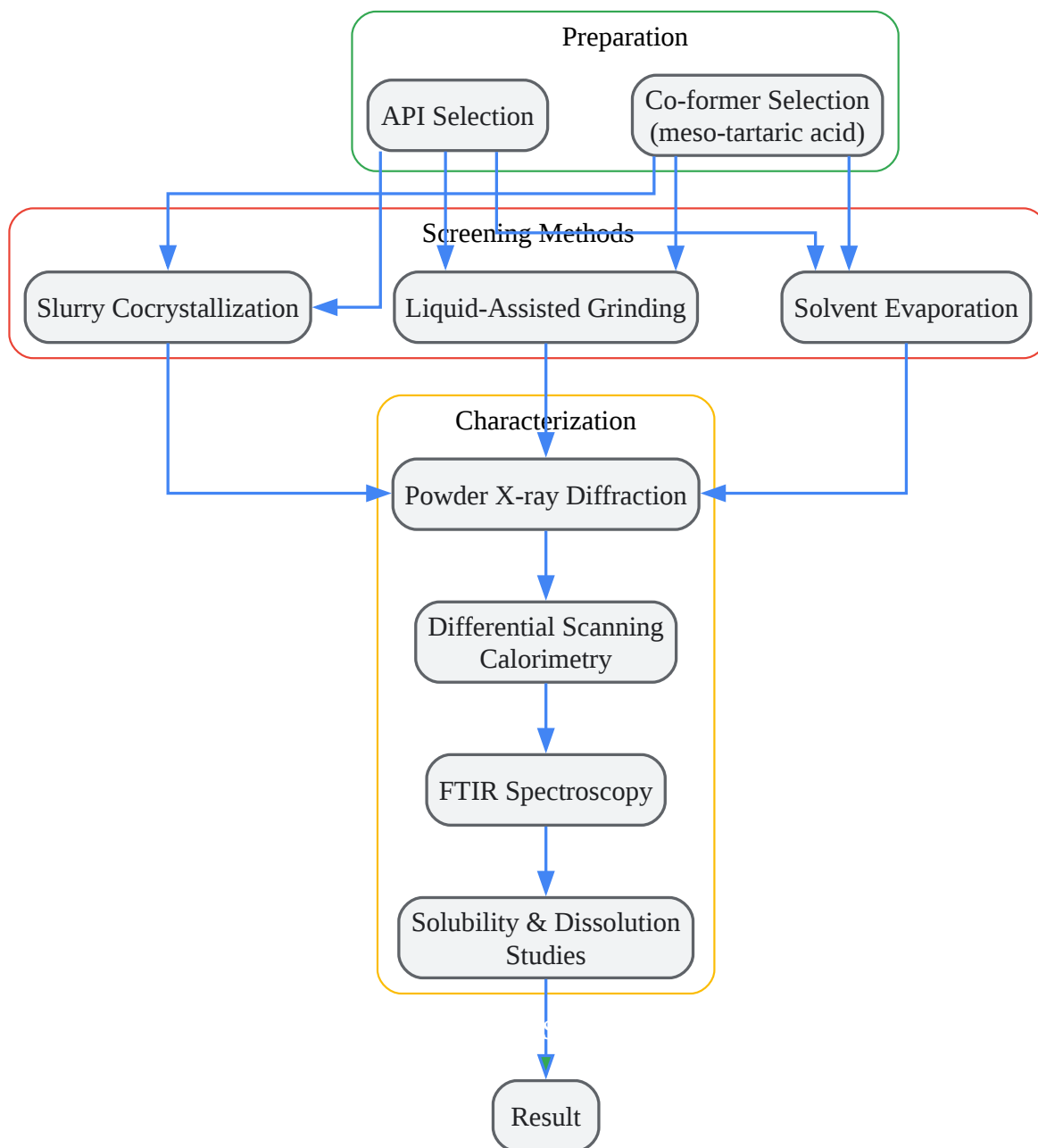
Procedure:

- Diastereomeric Salt Formation:
 - Dissolve 10 mmol of meso-tartaric acid in 50 mL of hot methanol in an Erlenmeyer flask.
 - Slowly add 20 mmol of racemic 1-phenylethanolamine to the hot solution with stirring.
 - Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
- Separation of Diastereomers:
 - Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
 - The mother liquor will be enriched in the more soluble diastereomer. The solvent can be partially evaporated to obtain a second crop of crystals.
 - The efficiency of the resolution can be improved by repeated recrystallization of the obtained salt from methanol.
- Regeneration of the Enantiomer:
 - Dissolve the purified diastereomeric salt in a minimum amount of water.
 - Add a 50% sodium hydroxide solution dropwise until the solution is strongly basic (pH > 12) to liberate the free amine.
 - Extract the amine with diethyl ether (3 x 20 mL) using a separatory funnel.
 - Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

- Evaporate the solvent to obtain the enantiomerically enriched 1-phenylethanolamine.
- The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by measuring the optical rotation.

Visualizations

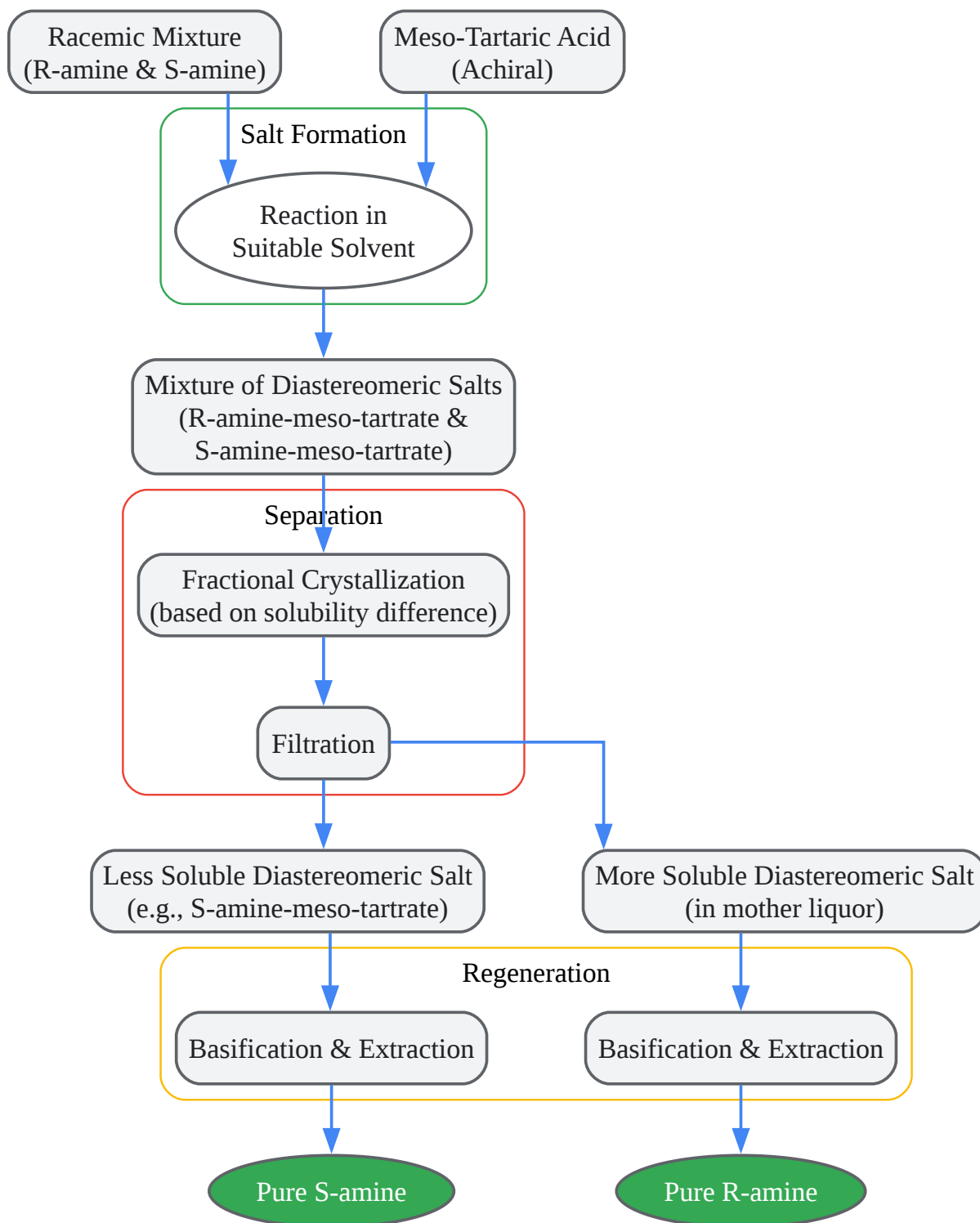
Co-crystal Screening Workflow



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Caption: A workflow for co-crystal screening using **meso-tartrate** as a co-former.

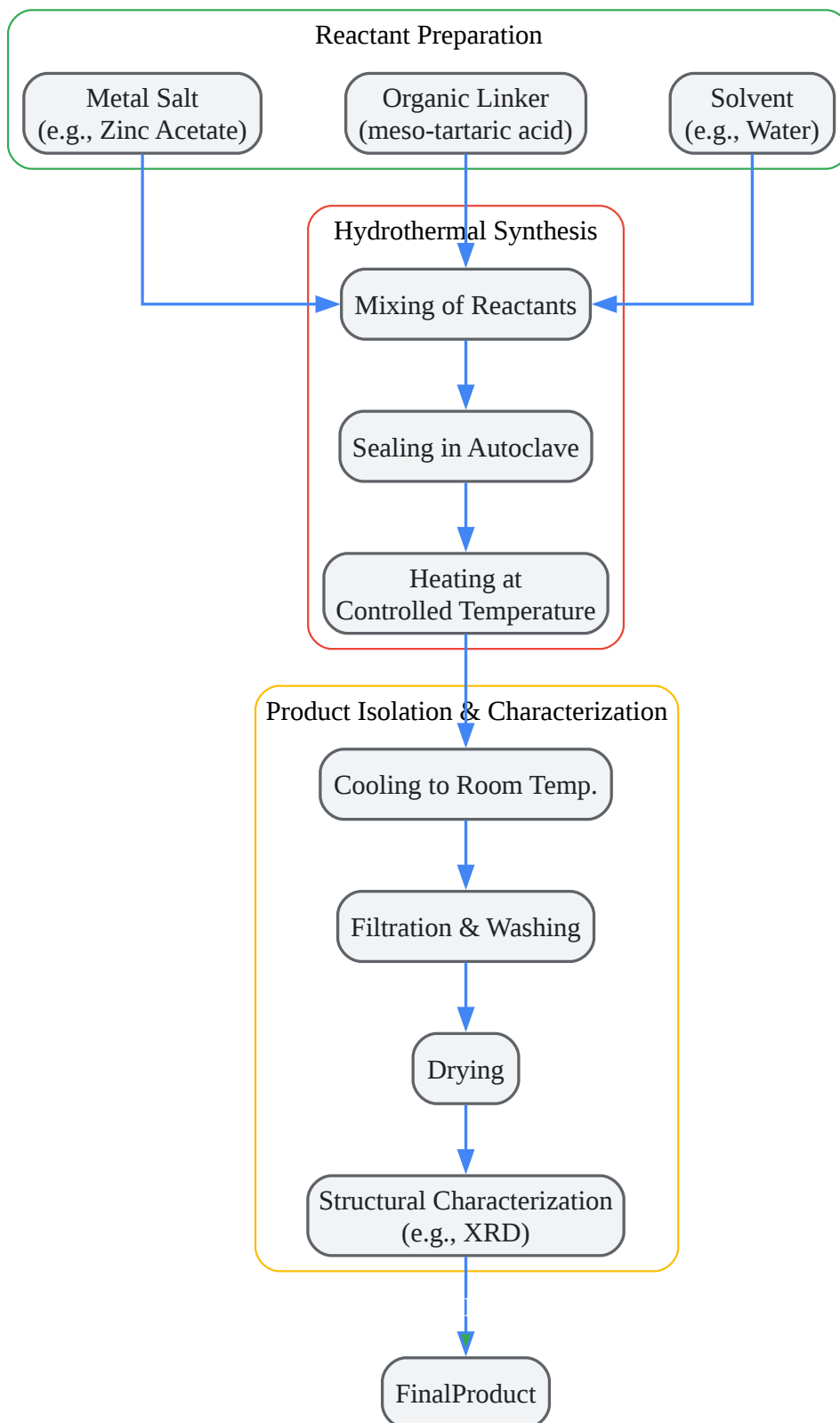
Diastereomeric Salt Resolution Logic



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Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

MOF Synthesis Workflow



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Caption: A typical workflow for the hydrothermal synthesis of a MOF using **meso-tartrate**.

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